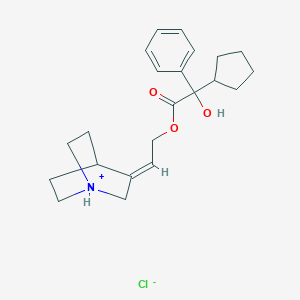
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is derived from mandelic acid, which is a naturally occurring compound found in almonds and other fruits. The hydrochloride salt of this compound is a white crystalline powder that is soluble in water and has a melting point of 179-180°C. In
Wirkmechanismus
The exact mechanism of action of mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as GABA and serotonin. It has also been shown to decrease the levels of certain inflammatory cytokines. Additionally, it has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride in lab experiments is its ability to modulate the activity of neurotransmitters and enzymes involved in the inflammatory response. This makes it a potentially valuable tool for studying the mechanisms underlying neurological disorders and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride. One area of research could be the development of new synthetic methods for producing this compound. Another area of research could be the exploration of its potential therapeutic applications in the treatment of neurological disorders and inflammatory diseases. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects. Overall, the potential applications of mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride make it an exciting area of research with many possibilities for future exploration.
Synthesemethoden
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride can be synthesized through a multistep process involving the reaction of mandelic acid with various reagents. The synthesis process involves the use of protecting groups to prevent unwanted reactions and the use of various solvents and catalysts to facilitate the reaction. The final step involves the conversion of the intermediate product to the hydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, it has been shown to have antibacterial and antifungal properties.
Eigenschaften
CAS-Nummer |
101710-89-8 |
|---|---|
Molekularformel |
C22H30ClNO3 |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
[(2E)-2-(1-azoniabicyclo[2.2.2]octan-3-ylidene)ethyl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C22H29NO3.ClH/c24-21(26-15-12-18-16-23-13-10-17(18)11-14-23)22(25,20-8-4-5-9-20)19-6-2-1-3-7-19;/h1-3,6-7,12,17,20,25H,4-5,8-11,13-16H2;1H/b18-12-; |
InChI-Schlüssel |
VYRIXWGSYXASMV-UWRQUICRSA-N |
Isomerische SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OC/C=C\3/C[NH+]4CCC3CC4)O.[Cl-] |
SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC=C3C[NH+]4CCC3CC4)O.[Cl-] |
Kanonische SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC=C3C[NH+]4CCC3CC4)O.[Cl-] |
Synonyme |
[(2E)-2-(1-azoniabicyclo[2.2.2]oct-3-ylidene)ethyl] 2-cyclopentyl-2-hy droxy-2-phenyl-acetate chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



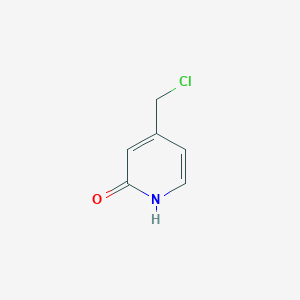
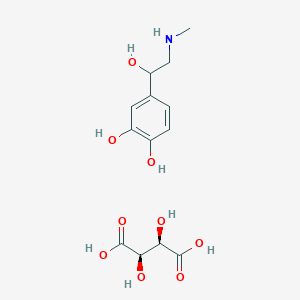
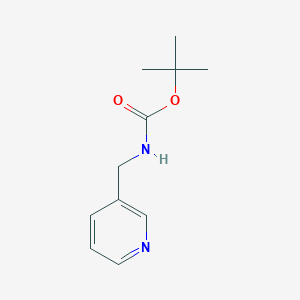
![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)
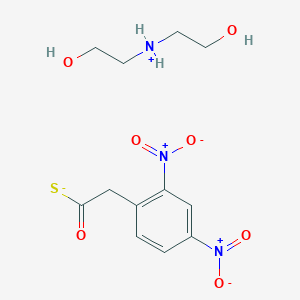
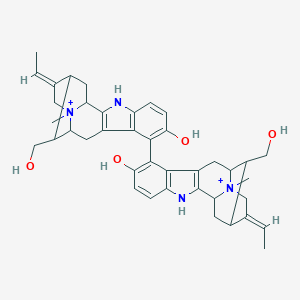
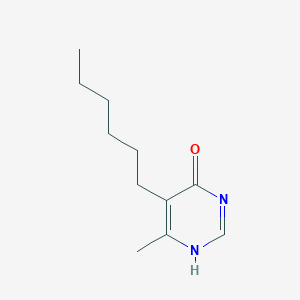

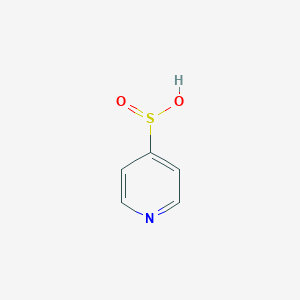
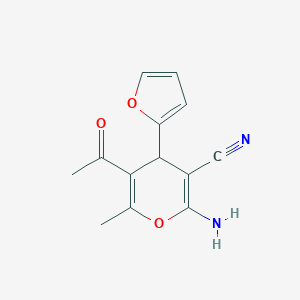
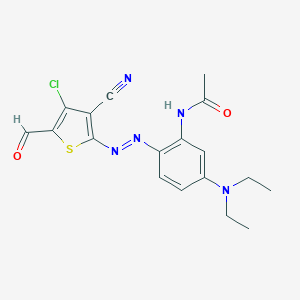

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)
